molecular formula C11H13Cl2NO2 B13589906 methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride

methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride

Cat. No.: B13589906
M. Wt: 262.13 g/mol
InChI Key: MGMKDNKHQWCNQD-HNCPQSOCSA-N
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Description

Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chloro-substituted tetrahydroisoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the chloro substituent and the esterification process. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis can also be employed to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling events .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloro-substituted tetrahydroisoquinolines and their derivatives. Examples are:

  • 5-chloro-1,2,3,4-tetrahydroisoquinoline
  • Methyl 5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Uniqueness

Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride is unique due to its specific stereochemistry and the presence of both the methyl ester and hydrochloride groups.

Biological Activity

Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS No. 2648865-88-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H10ClNO2
  • Molecular Weight : 211.64 g/mol
  • SMILES Notation : COC(=O)[C@@H]1NCc2c(C1)c(Cl)ccc2.Cl

The compound features a tetrahydroisoquinoline scaffold, which is known for its ability to interact with various biological targets.

1. Anticancer Activity

Research has indicated that methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (Cervical cancer)15
A549 (Lung cancer)12
MCF-7 (Breast cancer)18

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

2. Antimicrobial Activity

The compound has also shown significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness is highlighted in the following table:

PathogenMinimum Inhibitory Concentration (MIC)Reference
MRSA8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

This antimicrobial activity suggests potential applications in treating resistant infections.

3. Neuroprotective Effects

Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has been investigated for its neuroprotective properties. Studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activity of this compound is believed to be mediated through several pathways:

  • Sigma Receptor Modulation : The compound may interact with sigma receptors, which play a role in neuroprotection and modulation of neurotransmitter systems .
  • Inhibition of Cell Proliferation : It has been observed to inhibit the proliferation of cancer cells by affecting key regulatory proteins involved in the cell cycle .

Case Studies

Several studies have explored the therapeutic potential of methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride:

  • Study on Cancer Cell Lines : A study published in Phytochemical Analysis demonstrated that this compound significantly inhibited the growth of HeLa and A549 cells through apoptosis induction .
  • Antimicrobial Efficacy : Another investigation focused on its antibacterial properties against MRSA and highlighted its potential as a lead compound for developing new antibiotics .

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

methyl (3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m1./s1

InChI Key

MGMKDNKHQWCNQD-HNCPQSOCSA-N

Isomeric SMILES

COC(=O)[C@H]1CC2=C(CN1)C=CC=C2Cl.Cl

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=CC=C2Cl.Cl

Origin of Product

United States

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